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molecular formula C10H6N2O4 B1313497 6-Nitroquinoline-2-carboxylic acid CAS No. 30836-96-5

6-Nitroquinoline-2-carboxylic acid

Cat. No. B1313497
M. Wt: 218.17 g/mol
InChI Key: CFOGTLCSNDGABE-UHFFFAOYSA-N
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Patent
US05441949

Procedure details

To a solution of 2-benzylidene-6-nitroquinoline (4.9 g; 17.7 mM) in pyridine (36.6 ml) and water (8 ml) was added portion wise KMnO4 (7.5 g; 47.8 mM) keeping the temperature between 18 and 20° C. After filtration on celite, the solution was acidified (pH3), at 0° C., with H2SO4 (65%). The resulting precipitate was filtered, washed with water and ether and then dried to give 2-carboxy-6-nitroquinoline (1.5 g; 39%).
Name
2-benzylidene-6-nitroquinoline
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
36.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=2)[NH:9]1)C1C=CC=CC=1.[O-:21][Mn](=O)(=O)=O.[K+].[OH2:27]>N1C=CC=CC=1>[C:1]([C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=2)[N:9]=1)([OH:21])=[O:27] |f:1.2|

Inputs

Step One
Name
2-benzylidene-6-nitroquinoline
Quantity
4.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Name
Quantity
7.5 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
8 mL
Type
reactant
Smiles
O
Name
Quantity
36.6 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between 18 and 20° C
FILTRATION
Type
FILTRATION
Details
After filtration on celite
CUSTOM
Type
CUSTOM
Details
at 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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